Imino(methyl)(m-tolyl)-l6-sulfanone hydrochloride
Description
Properties
IUPAC Name |
imino-methyl-(3-methylphenyl)-oxo-λ6-sulfane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS.ClH/c1-7-4-3-5-8(6-7)11(2,9)10;/h3-6,9H,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGWVALTVJVETP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=N)(=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219371-88-5 | |
| Record name | 1-methyl-3-(S-methylsulfonimidoyl)benzene hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imino(methyl)(m-tolyl)-l6-sulfanone hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imino Group: This can be achieved by reacting a primary amine with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Methyl Group: Methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.
Attachment of the m-Tolyl Group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the m-tolyl group.
Formation of the Sulfanone Structure: The final step involves the oxidation of the sulfur atom to form the sulfanone, which can be achieved using oxidizing agents such as hydrogen peroxide or sodium periodate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Imino(methyl)(m-tolyl)-l6-sulfanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanone structure can be further oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and m-tolyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Synthesis of Chiral Compounds
Imino(methyl)(m-tolyl)-l6-sulfanone hydrochloride is utilized as a precursor in the synthesis of chiral amines. Recent advancements in asymmetric synthesis have highlighted its role as a substrate in various catalytic reactions, particularly in the formation of optically active compounds. For instance, studies have demonstrated that this compound can be employed in the enantioselective synthesis of chiral amines with high enantioselectivity (up to 97% ee) using specific ligands in palladium-catalyzed reactions .
Pharmaceutical Applications
The compound has potential applications in drug development due to its structural properties that allow for modifications leading to biologically active derivatives. Its sulfanone moiety can enhance biological activity, making it a candidate for further exploration in medicinal chemistry. Research indicates that similar compounds have shown promise as therapeutic agents against various diseases .
Agricultural Chemistry
This compound has been investigated for its potential use as an agrochemical. Its derivatives are being explored for pest control applications due to their efficacy against specific agricultural pests. The compound's ability to interact with biological systems makes it a candidate for developing environmentally friendly pesticides .
Case Study 1: Enantioselective Synthesis
In a study conducted by Zhou et al., the use of this compound as a substrate in asymmetric hydrogenation reactions demonstrated significant enantioselectivity. The reaction conditions were optimized to achieve an enantiomeric excess of up to 96%, showcasing the compound's utility in synthesizing complex chiral molecules .
Research published on related sulfanone compounds indicated promising results in inhibiting certain bacterial strains, suggesting that this compound could possess similar antibacterial properties. This opens avenues for further investigation into its potential as an antimicrobial agent .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chiral Synthesis | Precursor for chiral amines | Up to 97% enantiomeric excess achieved |
| Pharmaceutical Chemistry | Potential drug candidate | Active derivatives under investigation |
| Agricultural Chemistry | Use as a pest control agent | Effective against specific pests |
Mechanism of Action
The mechanism of action of Imino(methyl)(m-tolyl)-l6-sulfanone hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imino group can form hydrogen bonds or coordinate with metal ions, while the sulfanone structure can participate in redox reactions. These interactions can affect various molecular targets and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Aliphatic Substituents: The m-tolyl group in the target compound provides steric bulk and electron-donating effects compared to the smaller 2-aminoethyl group in or the polar 3-aminophenyl in . This may reduce water solubility but improve membrane permeability.
- Hydrochloride Salt Formation: All listed compounds form hydrochloride salts, enhancing stability and crystallinity. For example, (3-aminophenyl)(imino)(methyl)-λ⁶-sulfanone HCl precipitates efficiently with ether , a method analogous to stannic chloride-mediated deprotection in heterocyclic hydrochlorides .
Physicochemical Properties
- Purity and Stability: (3-Aminophenyl)(imino)(methyl)-λ⁶-sulfanone HCl is available at 95% purity , comparable to commercial standards like 1-Methylimidazolium nitrate (98% purity, ). Hydrochloride salts generally exhibit high crystallinity, aiding purification.
- Thermal Stability : The analog in decomposes at 216°C, suggesting sulfonamide hydrochlorides tolerate moderate heating .
Biological Activity
Imino(methyl)(m-tolyl)-l6-sulfanone hydrochloride, identified by its CAS number 22132-98-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature concerning its biological properties, including antimicrobial, antitumor, and anti-inflammatory activities, supported by data from various studies.
Chemical Structure and Properties
- Chemical Formula: C8H11NOS
- Molecular Weight: 169.24 g/mol
- IUPAC Name: Imino(methyl)(m-tolyl)-l6-sulfanone
- Purity: 95% (as per supplier data) .
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of sulfanones exhibit significant antimicrobial properties. A study highlighted that certain sulfanones, structurally similar to imino(methyl)(m-tolyl)-l6-sulfanone, demonstrated effective inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Antitumor Activity
This compound has shown promise in cancer research. In vitro studies have reported that related compounds exhibit cytotoxic effects against several cancer cell lines, including breast (MCF-7 and MDA-MB-231) and prostate cancers. The observed cytotoxicity is attributed to the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Apoptosis induction |
| MDA-MB-231 | 10.5 | Cell cycle arrest |
| Prostate Cancer | 12.0 | Metabolic pathway disruption |
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been investigated. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory disorders .
Case Studies
-
Antimicrobial Screening:
A study screened a range of sulfanone derivatives against common pathogens, revealing that imino(methyl)(m-tolyl)-l6-sulfanone exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . -
Cancer Cell Line Studies:
In a comparative analysis of various sulfanone derivatives, imino(methyl)(m-tolyl)-l6-sulfanone was found to be one of the most potent agents against the MDA-MB-231 cell line, with synergistic effects observed when combined with doxorubicin .
Q & A
Q. Advanced
- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, followed by HPLC to quantify degradation .
- Thermal analysis : TGA/DSC identifies decomposition temperatures (>200°C suggests solid-state stability) .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation via UV spectroscopy .
How can reaction kinetics and byproduct formation be systematically analyzed during synthesis?
Q. Advanced
- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time .
- Kinetic modeling : Apply the Arrhenius equation to determine activation energy for key steps (e.g., sulfanone cyclization) .
- Byproduct isolation : LC-MS/MS identifies side products (e.g., over-oxidized sulfone derivatives) for pathway optimization .
What solubility and formulation considerations are critical for in vivo studies?
Q. Basic
- Salt form : The hydrochloride salt enhances aqueous solubility (>50 mg/mL in PBS) for intravenous administration .
- Co-solvents : Use DMSO (≤10%) or cyclodextrin complexes to improve bioavailability in animal models .
What computational methods are employed to predict the compound’s interactions with cytochrome P450 enzymes?
Q. Advanced
- CYP450 inhibition assays : Fluorescent substrate assays (e.g., Vivid® CYP450 kits) quantify IC₅₀ values .
- QSAR modeling : Generate 3D descriptors (e.g., Molinspiration) to correlate structural features with metabolic stability .
How can researchers investigate synergistic effects of this compound with established therapeutics?
Q. Advanced
- Checkerboard assays : Determine fractional inhibitory concentration (FIC) indices against Staphylococcus aureus .
- Transcriptomic profiling : RNA-seq identifies upregulated/downregulated pathways in combination therapy .
What safety protocols are recommended for handling Imino(methyl)(m-tolyl)-λ⁶-sulfanone hydrochloride?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
